4-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the trifluoromethyl group and the cyclopropylmethoxy group onto a benzoic acid backbone. Trifluoromethylation is a common reaction in organic chemistry and there are several methods available . The introduction of the cyclopropylmethoxy group might involve a reaction with a cyclopropylmethyl halide.Scientific Research Applications
Luminescent Properties and Coordination Compounds
Research on derivatives of benzoic acid, such as 4-benzyloxy benzoic acid and its variants, has shown their effectiveness in supporting lanthanide coordination compounds. These compounds have been explored for their photophysical properties, particularly the influence of substituents on photoluminescence efficiency. The presence of electron-releasing or electron-withdrawing groups impacts the luminescence of Tb(3+) and Eu(3+) complexes (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Molecular Structure and Functionalization
Studies on the functionalization of related compounds, such as bis(trifluoromethyl)benzene, have shown potential in creating various benzoic acid derivatives through regioselective metalation and carboxylation. These processes have led to the development of compounds with potential applications in different fields of organic synthesis (Dmowski & Piasecka-Maciejewska, 1998).
Electron-Withdrawing Properties
The trifluoromethoxy group, a component in 4-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzoic acid, exhibits strong electron-withdrawing properties. This characteristic significantly influences the basicity of arylmetal compounds, even at remote positions. Such properties are crucial in the synthesis of various organic compounds, impacting their reactivity and stability (Castagnetti & Schlosser, 2002).
Liquid Crystalline Properties
Research into the synthesis and characterization of various benzoic acid derivatives has revealed their ability to form liquid crystalline phases. The introduction of different functional groups, including trifluoromethyl, influences the self-assembly and mesophase stability of these compounds, which can be significant in materials science and nanotechnology applications (Percec et al., 1995).
Future Directions
properties
IUPAC Name |
4-(cyclopropylmethoxy)-3-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c13-12(14,15)9-5-8(11(16)17)3-4-10(9)18-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYACVDDYYVMHDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzoic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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